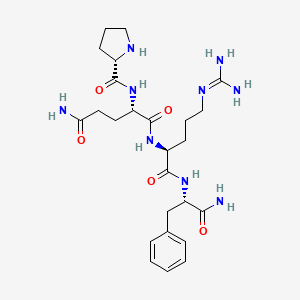
Neuropeptide FF (5-8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide FF (5-8) is a peptide fragment derived from the larger neuropeptide FF, which belongs to the RF-amide family of neuropeptides. These peptides are characterized by a common C-terminal arginine-phenylalanine-amide motif. Neuropeptide FF (5-8) has a sequence of proline-glutamine-arginine-phenylalanine-amide and is known for its role in modulating pain, cardiovascular functions, and neuroendocrine activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuropeptide FF (5-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: While industrial-scale production of neuropeptide FF (5-8) is less common, it can be achieved using automated peptide synthesizers that follow the SPPS protocol. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Neuropeptide FF (5-8) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products of these reactions are typically modified peptides with altered biological activities or stability .
Scientific Research Applications
Neuropeptide FF (5-8) has several scientific research applications:
Pain Regulation: It modulates pain perception and has been studied for its potential in pain management.
Opioid Modulation: It interacts with opioid receptors, influencing the effects of opioid drugs.
Cardiovascular Research: It plays a role in regulating blood pressure and heart rate.
Neuroendocrine Studies: It affects hormone release and has implications in stress response and reproductive functions
Mechanism of Action
Neuropeptide FF (5-8) exerts its effects primarily through its interaction with neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2). These receptors are G protein-coupled receptors that mediate various physiological responses. The binding of neuropeptide FF (5-8) to these receptors can modulate the activity of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to changes in intracellular calcium levels and the activation of protein kinase C, ultimately influencing cellular functions .
Comparison with Similar Compounds
Neuropeptide FF (5-8) is part of the RF-amide family of peptides, which includes:
Neuropeptide AF (NPAF): Similar in structure but with a different sequence, it also modulates pain and cardiovascular functions.
Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and other neuroendocrine functions.
Kisspeptin: Plays a crucial role in reproductive hormone regulation.
Uniqueness: Neuropeptide FF (5-8) is unique in its specific sequence and its ability to modulate both pain and cardiovascular functions through its interaction with NPFF receptors. Its role in opioid modulation also sets it apart from other RF-amide peptides .
Properties
Molecular Formula |
C25H39N9O5 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C25H39N9O5/c26-20(35)11-10-18(33-22(37)16-8-4-12-30-16)24(39)32-17(9-5-13-31-25(28)29)23(38)34-19(21(27)36)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,30H,4-5,8-14H2,(H2,26,35)(H2,27,36)(H,32,39)(H,33,37)(H,34,38)(H4,28,29,31)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
VVKYIUFJEDANQO-VJANTYMQSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



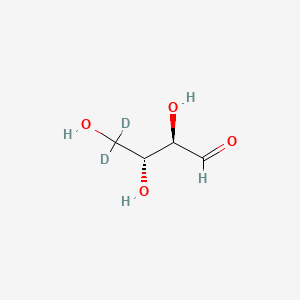
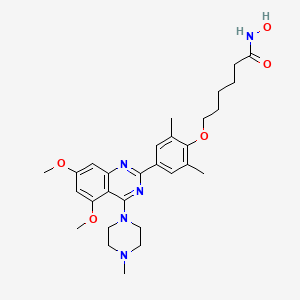
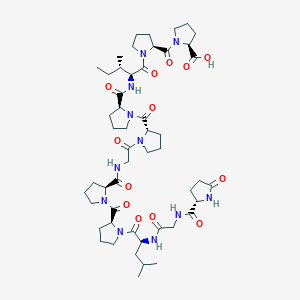
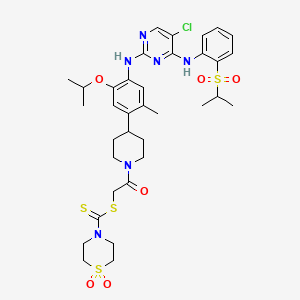

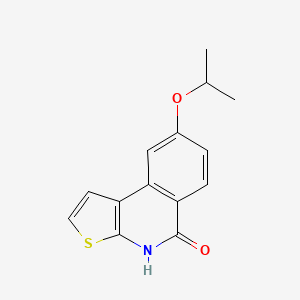
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
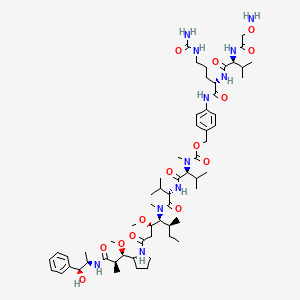
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
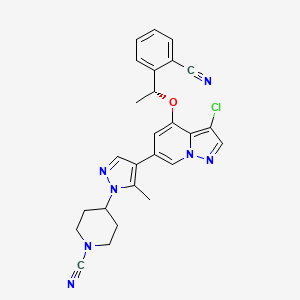
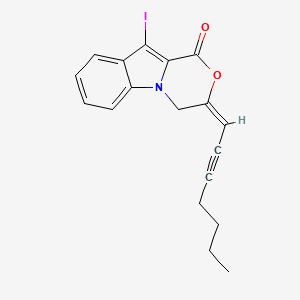
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
